molecular formula C17H18O3 B14056356 (S)-2,3-Bis(benzyloxy)propanal

(S)-2,3-Bis(benzyloxy)propanal

Cat. No.: B14056356
M. Wt: 270.32 g/mol
InChI Key: MKESOGHEPAYRNF-QGZVFWFLSA-N
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Description

(S)-2,3-Bis(benzyloxy)propanal is an organic compound that features two benzyloxy groups attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Bis(benzyloxy)propanal typically involves the preparation of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate, followed by conversion to this compound. One method involves the use of O-benzyl-2,2,2-trichloroacetimidate and trifluoromethanesulfonic acid in a mixture of anhydrous cyclohexane and dichloromethane under an argon atmosphere . The reaction mixture is stirred for 48 to 60 hours at room temperature, followed by workup and purification steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Bis(benzyloxy)propanal undergoes various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions. These reactions demonstrate the compound’s versatility as a precursor in synthesizing pharmacologically interesting molecules and complex heterocycles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and aminocarbonylation reagents. The conditions often involve mild temperatures and inert atmospheres to preserve the stereochemistry and prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound include complex heterocyclic structures and pharmacologically active molecules. These products are of interest in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of (S)-2,3-Bis(benzyloxy)propanal involves its role as a chiral building block in organic synthesis. The compound’s chiral center allows it to interact with other molecules in a stereospecific manner, leading to the formation of optically active products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,3-Bis(benzyloxy)propanal is unique due to its two benzyloxy groups, which provide additional sites for chemical modification and increase its versatility in organic synthesis. The presence of two benzyloxy groups also enhances the compound’s ability to form complex structures, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(2S)-2,3-bis(phenylmethoxy)propanal

InChI

InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2/t17-/m1/s1

InChI Key

MKESOGHEPAYRNF-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2

Origin of Product

United States

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